molecular formula C11H13BrN2O B13908259 (R)-3-(3-Bromobenzyl)piperazin-2-one

(R)-3-(3-Bromobenzyl)piperazin-2-one

Cat. No.: B13908259
M. Wt: 269.14 g/mol
InChI Key: SFSOHXIVHCCZGG-SNVBAGLBSA-N
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Description

®-3-(3-Bromobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromobenzyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 3-bromobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: Common catalysts and reagents include base catalysts like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Bromobenzyl)piperazin-2-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

®-3-(3-Bromobenzyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromobenzyl)piperazin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Bromobenzyl)piperazin-2-one: The enantiomer of the compound, which may have different biological activities.

    3-(3-Bromobenzyl)piperazine: A similar compound lacking the carbonyl group, which may affect its reactivity and biological properties.

    3-(3-Chlorobenzyl)piperazin-2-one: A compound with a chlorine atom instead of bromine, which may influence its chemical behavior.

Uniqueness

®-3-(3-Bromobenzyl)piperazin-2-one is unique due to its specific chiral configuration and the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

(3R)-3-[(3-bromophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)/t10-/m1/s1

InChI Key

SFSOHXIVHCCZGG-SNVBAGLBSA-N

Isomeric SMILES

C1CNC(=O)[C@H](N1)CC2=CC(=CC=C2)Br

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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